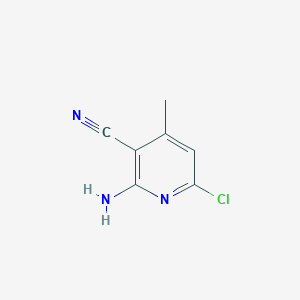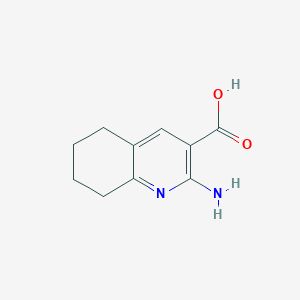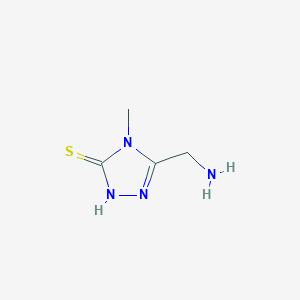
2-(4-Bromophenyl)-2-(isobutyryloxy)acetic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromophenyl)-2-(isobutyryloxy)acetic Acid is a compound that is structurally related to various bromophenyl acetic acid derivatives. These compounds are of interest due to their potential applications in medicinal chemistry and material science. The presence of the bromine atom on the phenyl ring makes these compounds suitable for further functionalization through various organic reactions, such as cross-coupling reactions . Additionally, the acetic acid moiety can be involved in hydrogen bonding, which may influence the compound's physical properties and reactivity .
Synthesis Analysis
The synthesis of related bromophenyl acetic acid derivatives often involves halogenation reactions, where a bromine atom is introduced into the phenyl ring. For instance, 2-(3-Bromo-4-methoxyphenyl)acetic acid was synthesized with a regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid . Similarly, ω-(4-Bromophenyl)alkanoic acids were obtained from bromo-alkenylbenzenes through hydroboration, thermal isomerization, and oxidation . These methods could potentially be adapted for the synthesis of 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic Acid.
Molecular Structure Analysis
The molecular structure of bromophenyl acetic acid derivatives is characterized by the orientation of substituents around the phenyl ring and the acetic acid moiety. For example, in 2-(3-Bromo-4-methoxyphenyl)acetic acid, the methoxy group is nearly coplanar with the phenyl ring, while the acetic acid substituent is significantly tilted . These structural features are crucial as they can affect the compound's reactivity and interaction with other molecules.
Chemical Reactions Analysis
Bromophenyl acetic acid derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The bromine atom is a good leaving group, which allows for nucleophilic substitution reactions, such as the cross-coupling reactions mentioned in the synthesis of organoboranes . The acetic acid moiety can also participate in reactions typical for carboxylic acids, such as esterification and amidation, as seen in the synthesis of Bromo-Substituted 4-biphenyl acetamides .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenyl acetic acid derivatives are influenced by their molecular structure. The electron-withdrawing effect of the bromine atom and the electron-donating properties of other substituents can affect the compound's acidity, boiling point, and solubility . The ability to form hydrogen bonds can also impact the compound's melting point and its behavior in the solid state, as observed in the formation of centrosymmetric dimers in the crystal structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid .
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
Research has shown that derivatives of 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic Acid are used as starting materials for synthesizing various novel compounds. For instance, 4-(4-Bromophenyl)-4-oxobut-2-enoic acid, a related compound, has been utilized to prepare a series of heterocyclic compounds, such as aroylacrylic acids, pyridazinones, and furanones derivatives (El-Hashash, Soliman, Bakeer, Mohammed, & Hassan, 2015).
Chemical Synthesis and Analysis
Another application involves the use of related bromophenyl compounds in chemical synthesis. For example, 2-(3-Bromo-4-methoxyphenyl)acetic acid has been synthesized through regioselective bromination and analyzed for its structural properties (Guzei, Gunderson, & Hill, 2010). These kinds of syntheses are significant for understanding the chemical behavior and potential applications of such compounds.
Photoluminescence and Fluorescence Studies
A specific derivative, 2-(4-Bromophenyl)-3-(4-diphenylaminophenyl)acrylonitrile, has been synthesized and studied for its UV–vis absorption and photoluminescent spectra. These compounds have shown to emit green fluorescence, which is significant for applications in materials science and photonics (Li, Li, Liu, Yue, & Yu, 2011).
Metabolic Pathway Studies
In pharmacological research, similar bromophenyl compounds have been studied to understand their metabolic pathways in biological systems. For example, the metabolism of 4-Bromo-2,5-dimethoxyphenethylamine in rats has been analyzed to identify various metabolites (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002). Such studies are crucial for understanding the biological interactions and effects of these compounds.
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-2-(2-methylpropanoyloxy)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO4/c1-7(2)12(16)17-10(11(14)15)8-3-5-9(13)6-4-8/h3-7,10H,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHIJSKRSRZFNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC(C1=CC=C(C=C1)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-2-(isobutyryloxy)acetic Acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




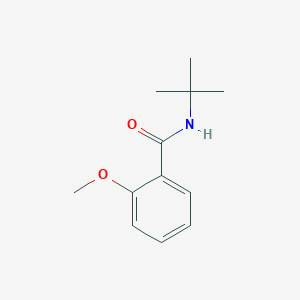

![5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1276898.png)


![1,10-Bis[4-(ethoxycarbonyl)phenoxy]decane](/img/structure/B1276907.png)
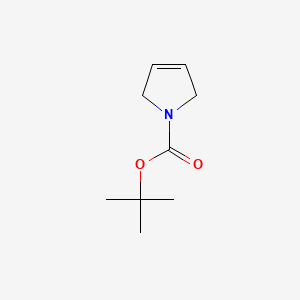
![4-Amino-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]buta-1,3-diene-1,1,3-tricarbonitrile](/img/structure/B1276912.png)
